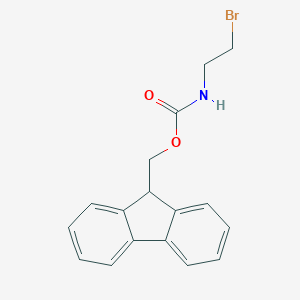

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Descripción general

Descripción

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-(Fmoc-amino)ethyl bromide, also known as (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate or 9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate, is primarily used as a reagent in the synthesis of peptides . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .

Mode of Action

The compound acts as a protecting group for the amino group during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. The Fmoc group’s beneficial attributes allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity

Pharmacokinetics

It is stable under acidic conditions but can be removed under basic conditions .

Result of Action

The primary result of the action of 2-(Fmoc-amino)ethyl bromide is the protection of the amino group during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions

Action Environment

The efficacy and stability of 2-(Fmoc-amino)ethyl bromide are influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions . Other environmental factors, such as temperature and solvent, can also influence its stability and efficacy.

Actividad Biológica

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, also known as 2-(Fmoc-amino)ethyl bromide, is a synthetic compound with significant applications in peptide synthesis and potential biological activities. Its molecular formula is , with a molecular weight of approximately 346.2 g/mol. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The primary biological role of this compound is as a protecting group for amino acids during peptide synthesis. This compound allows for the selective protection of the amino group, thus facilitating the formation of complex peptides without undesired side reactions.

Key Mechanisms:

- Protection of Amino Groups : The Fmoc (fluorenylmethyloxycarbonyl) group effectively shields amino groups from reactions during synthesis.

- Stability and Reactivity : The compound is stable under acidic conditions but can be deprotected under basic conditions, allowing for subsequent reactions to occur once the desired peptide structure is achieved .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable in acidic environments, making it suitable for various synthetic applications. However, its removal from the amino group occurs under basic conditions, which is critical for the finalization of peptide structures.

Antimicrobial Properties

Recent studies on related fluorene derivatives have highlighted their potential antimicrobial activities. For instance, compounds derived from fluorene structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in these derivatives has been linked to enhanced antimicrobial activity .

Anticancer Potential

The fluorenyl moiety has been associated with anticancer properties. Research indicates that similar compounds exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar bioactivity. The mechanism may involve interaction with cellular pathways that regulate apoptosis and cell proliferation .

Case Studies

-

Synthesis and Evaluation of Fluorene Derivatives :

A study focused on synthesizing new O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their antimicrobial activity against both planktonic and biofilm states of bacteria. The results indicated that structural modifications significantly influenced the biological activity . -

Peptide Synthesis Applications :

In a practical application, this compound was utilized in the synthesis of complex peptides that showed enhanced stability and bioactivity compared to those synthesized without protective groups .

Comparative Analysis

The following table summarizes key characteristics and biological activities associated with this compound compared to other similar compounds:

| Compound Name | Molecular Weight | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 346.2 g/mol | Antimicrobial, Anticancer | Protects amino groups during synthesis |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Varies | Antimicrobial | Targeting bacterial cell membranes |

| Benzyl (2-bromoethyl)carbamate | Varies | Anticancer | Induces apoptosis in cancer cells |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Fmoc-2-bromoethyl carbamate is primarily utilized as a protecting group for amino groups during peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group facilitates the selective protection of amino acids, allowing for the sequential addition of amino acids without undesired reactions.

Synthesis of Complex Peptides

Fmoc-2-bromoethyl carbamate is instrumental in synthesizing complex peptides that require multiple functional groups to be protected simultaneously. This capability allows chemists to create peptides with diverse functionalities, which can be critical for drug development and biological research.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Fmoc-2-bromoethyl carbamate in synthesizing a bioactive peptide that exhibited anti-cancer properties. The peptide was synthesized using standard Fmoc-based solid-phase peptide synthesis techniques, showcasing the compound's effectiveness in producing high-purity peptides suitable for biological testing.

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its ability to facilitate the synthesis of compounds with therapeutic properties.

Example: Drug Development

In drug development processes, Fmoc-2-bromoethyl carbamate has been used to synthesize peptide-based drugs targeting specific diseases, such as cancer and metabolic disorders. Its role in providing stability and selectivity during synthesis contributes significantly to the efficacy of these therapeutic agents.

Biochemical Research

In biochemical research, this compound serves as a valuable reagent for studying protein interactions and enzyme activities. By incorporating Fmoc-protected amino acids into proteins, researchers can investigate the effects of modifications on protein function and stability.

Application in Enzyme Studies

Researchers have utilized Fmoc-2-bromoethyl carbamate to synthesize modified substrates that help elucidate enzyme mechanisms and kinetics. Such studies provide insights into fundamental biochemical processes and aid in designing enzyme inhibitors.

Material Science

Beyond biological applications, Fmoc-2-bromoethyl carbamate has been explored in material science for developing functionalized polymers and nanomaterials.

Example: Polymer Synthesis

The compound's reactivity has been harnessed to create polymeric materials with specific functionalities, which are useful in various applications ranging from drug delivery systems to biosensors.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIPNIOJNLDDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374672 | |

| Record name | 2-(Fmoc-amino)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340187-12-4 | |

| Record name | 2-(Fmoc-amino)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 340187-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.